molecular formula C8H7NO2 B13166942 Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate

Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate

Cat. No.: B13166942
M. Wt: 149.15 g/mol
InChI Key: ZSNICHVLBUPBQT-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is of interest due to its unique structure, which combines a pyrrole ring with an alkyne and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate typically begins with commercially available starting materials such as pyrrole and propargyl bromide.

    Reaction Steps:

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and esterification reactions would apply. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can undergo oxidation reactions, particularly at the alkyne group, to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives, such as Methyl 3-(1H-pyrrol-2-yl)propanoate.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of Methyl 3-(1H-pyrrol-2-yl)propanoate.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrole ring.

Industry:

    Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties, owing to the conjugated alkyne and aromatic ring system.

Mechanism of Action

The mechanism by which Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate exerts its effects is largely dependent on its interaction with molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, particularly those involving signal transduction and enzyme activity.

Comparison with Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: A reduced form of the compound, lacking the alkyne group.

    Methyl 3-(1H-pyrrol-2-yl)acrylate: Contains a double bond instead of a triple bond.

    N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base derivative with a pyrrole ring.

Uniqueness: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and an ester functional group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.

Biological Activity

Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including multicomponent reactions involving aldehydes, amines, and propargyl esters. The synthetic routes often utilize catalytic systems to enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of 3-amino 3-pyrrolin-2-ones, which are structurally related to this compound, exhibited significant antiproliferative activity against human tumor cell lines by activating apoptotic pathways .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.5Induction of apoptosis
MDA-MB-231 (Breast)12.7Inhibition of cell cycle progression
A549 (Lung)18.4Activation of caspase-dependent pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that certain derivatives exhibit significant inhibitory effects against bacterial strains and fungi. The presence of the pyrrole moiety is believed to contribute to this activity by disrupting microbial cellular processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole ring or the propynoate side chain can enhance potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity in Mice

A notable study involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting systemic antitumor efficacy. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying the anticancer and antimicrobial activities.
  • Formulation Development: Creating effective delivery systems to enhance bioavailability and therapeutic efficacy.
  • Clinical Trials: Initiating clinical studies to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,1H3

InChI Key

ZSNICHVLBUPBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CN1

Origin of Product

United States

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